2-[1,3-Diiodo-2-(iodomethyl)propan-2-yl]-4,4-dimethyl-4,5-dihydro-1,3-oxazole
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Overview
Description
2-[1,3-Diiodo-2-(iodomethyl)propan-2-yl]-4,4-dimethyl-4,5-dihydro-1,3-oxazole is a complex organic compound characterized by the presence of multiple iodine atoms and an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1,3-Diiodo-2-(iodomethyl)propan-2-yl]-4,4-dimethyl-4,5-dihydro-1,3-oxazole typically involves multiple steps. One common method includes the iodination of a precursor compound, followed by cyclization to form the oxazole ring. The reaction conditions often require the use of iodine and a suitable solvent, such as acetonitrile, under controlled temperature and pressure conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often utilizing continuous flow reactors and automated systems to ensure consistent quality and minimize waste .
Chemical Reactions Analysis
Types of Reactions
2-[1,3-Diiodo-2-(iodomethyl)propan-2-yl]-4,4-dimethyl-4,5-dihydro-1,3-oxazole undergoes various chemical reactions, including:
Substitution Reactions: The iodine atoms can be substituted with other functional groups using reagents like sodium azide or potassium thiocyanate.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Common Reagents and Conditions
Substitution: Sodium azide, potassium thiocyanate, and other nucleophiles.
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide can yield azido derivatives, while oxidation may produce iodinated oxazole derivatives .
Scientific Research Applications
2-[1,3-Diiodo-2-(iodomethyl)propan-2-yl]-4,4-dimethyl-4,5-dihydro-1,3-oxazole has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential as a radiolabeled compound for imaging studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism by which 2-[1,3-Diiodo-2-(iodomethyl)propan-2-yl]-4,4-dimethyl-4,5-dihydro-1,3-oxazole exerts its effects involves its interaction with specific molecular targets. The iodine atoms play a crucial role in its reactivity, allowing it to form covalent bonds with target molecules. This interaction can disrupt biological pathways or catalyze chemical reactions, depending on the context.
Comparison with Similar Compounds
Similar Compounds
1,3-Diiodo-2-(iodomethyl)-propane: Shares a similar iodinated structure but lacks the oxazole ring.
1-Iodo-2,2-dimethylpropane: Another iodinated compound with a simpler structure.
Uniqueness
2-[1,3-Diiodo-2-(iodomethyl)propan-2-yl]-4,4-dimethyl-4,5-dihydro-1,3-oxazole is unique due to the presence of both multiple iodine atoms and an oxazole ring. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Properties
CAS No. |
878812-23-8 |
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Molecular Formula |
C9H14I3NO |
Molecular Weight |
532.93 g/mol |
IUPAC Name |
2-[1,3-diiodo-2-(iodomethyl)propan-2-yl]-4,4-dimethyl-5H-1,3-oxazole |
InChI |
InChI=1S/C9H14I3NO/c1-8(2)6-14-7(13-8)9(3-10,4-11)5-12/h3-6H2,1-2H3 |
InChI Key |
MSRNDQKMOYPDFP-UHFFFAOYSA-N |
Canonical SMILES |
CC1(COC(=N1)C(CI)(CI)CI)C |
Origin of Product |
United States |
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